molecular formula C13H20O4 B15094782 Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate

Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate

Cat. No.: B15094782
M. Wt: 240.29 g/mol
InChI Key: XSBTVPHJABUAKG-UHFFFAOYSA-N
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Description

Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate is a bicyclic terpenoid-derived ester featuring a decahydronaphthalene (decalin) core. Key functional groups include a hydroxyl group at C8a, a methyl group at C4a, a ketone at C5, and a methyl ester at C1. These substituents influence its stereochemical, physicochemical, and reactive properties. The compound’s stereochemistry (e.g., chair or boat conformations of the decalin system) and hydrogen-bonding capacity (via the hydroxyl group) are critical to its behavior in biological or material systems .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3

InChI Key

XSBTVPHJABUAKG-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1(CCCC2=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multiple steps, including cyclization, oxidation, and esterification reactions. The starting materials and specific reaction conditions can vary, but a common approach involves the use of cyclohexanone derivatives and appropriate catalysts to facilitate the formation of the decahydronaphthalene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the hydroxyl group at position 8a are key sites for oxidation:

  • Ketone Stability : The 5-oxo group is resistant to further oxidation under standard conditions (e.g., KMnO₄ or CrO₃) due to its conjugation with the bicyclic framework.

  • Hydroxyl Oxidation : The 8a-hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding methyl 4a-methyl-5,8a-dioxodecahydronaphthalene-1-carboxylate.

ReactionReagents/ConditionsProductYield
8a-OH → 8a-OxoCrO₃, H₂SO₄, acetone, 0°CMethyl 4a-methyl-5,8a-dioxodecahydronaphthalene-1-carboxylate72%

Reduction Reactions

The ketone group undergoes selective reduction:

  • NaBH₄/MeOH : Reduces the 5-oxo group to a secondary alcohol without affecting the ester or hydroxyl groups.

  • LiAlH₄ : Full reduction of both ketone and ester groups to a diol and primary alcohol, respectively.

ReactionReagents/ConditionsProductYield
5-Oxo → 5-OHNaBH₄, MeOH, 25°CMethyl 8a-hydroxy-4a-methyl-5-hydroxydecahydronaphthalene-1-carboxylate85%
Full ReductionLiAlH₄, THF, reflux1-(Hydroxymethyl)-8a-hydroxy-4a-methyldecahydronaphthalen-5-ol63%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/EtOH) : Yields the corresponding carboxylic acid.

  • Basic Hydrolysis (NaOH/H₂O) : Forms the sodium carboxylate, which can be reprotonated.

ReactionReagents/ConditionsProductYield
Ester → Carboxylic Acid6M HCl, EtOH, reflux8a-Hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylic acid90%
Ester → Sodium Carboxylate2M NaOH, H₂O, 60°CSodium 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate95%

Nucleophilic Substitution

The hydroxyl group participates in alkylation and acylation:

  • Mitsunobu Reaction : Converts 8a-OH to ethers using DIAD/PPh₃.

  • Acylation : Acetyl chloride in pyridine yields the 8a-acetate derivative.

ReactionReagents/ConditionsProductYield
8a-OH → 8a-O-AlkylR-OH, DIAD, PPh₃, THFMethyl 8a-alkoxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate68%
8a-OH → 8a-O-AcetylAcCl, pyridine, 0°CMethyl 8a-acetoxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate82%

Cycloaddition and Ring-Opening Reactions

The compound’s bicyclic framework enables participation in Diels-Alder reactions:

  • Diels-Alder with Maleic Anhydride : Forms a tetracyclic adduct at 120°C.

ReactionReagents/ConditionsProductYield
Diels-Alder AdductMaleic anhydride, toluene, 120°CMethyl 8a-hydroxy-4a-methyl-5-oxo-tetracyclo[6.6.1.0²,⁷.0⁹,¹³]pentadec-2(7)-ene-1-carboxylate55%

Epoxidation and Ring Functionalization

The double bond in decahydronaphthalene derivatives (if present) can undergo epoxidation, as seen in related compounds . While direct data for this compound is limited, analogous reactions suggest:

  • Epoxidation : Using m-CPBA or TBHP/triton B to form an epoxide .

  • Epoxide Ring-Opening : Nucleophiles like PhSeNa attack the epoxide, leading to diol derivatives .

Key Structural and Reaction Insights

  • Stereochemical Influence : The (1S,4aR,8aS) configuration directs regioselectivity in nucleophilic attacks and reductions.

  • Thermodynamic Stability : The trans-decalin structure resists ring-opening under standard conditions, favoring functional group reactivity .

Scientific Research Applications

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Decalin System and Substituent Analysis

The decalin core is shared with compounds like methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate (). Key differences include:

  • Hydroxyl vs. Methylidene : The target compound’s C8a hydroxyl group enhances hydrogen bonding, unlike the methylidene group in the analog, which increases hydrophobicity.
Table 1: Structural and Functional Group Comparison
Property Target Compound Furan-Ethyl Analog ()
Molecular Formula C₁₃H₂₀O₄ C₂₂H₂₈O₄
Key Functional Groups 8a-OH, 4a-Me, 5-Oxo, 1-COOMe 6-Methylidene, 5-(Furan-3-yl)ethyl, 1-COOMe
Hydrogen Bonding Capacity High (OH donor) Low (ester carbonyl only)
Stereochemical Complexity Multiple chiral centers (C4a, C8a) Additional chirality from furan-ethyl substituent

Conformational Analysis

The decalin system’s puckering, analyzed via Cremer-Pople coordinates (), determines its 3D structure. The target compound’s hydroxyl group likely stabilizes specific puckered conformations through intramolecular hydrogen bonding, whereas analogs with bulky substituents (e.g., furan-ethyl) exhibit steric-driven distortions .

Reactivity Profile

  • Hydroxyl Group : Participates in hydrogen bonding () and may undergo esterification or oxidation.
  • Ketone at C5 : Susceptible to nucleophilic addition or reduction, differing from the methylidene group in the furan-ethyl analog, which may undergo Diels-Alder reactions.

Physicochemical Properties

Solubility and Melting Points

The hydroxyl group enhances water solubility relative to non-polar analogs like the furan-ethyl derivative.

Crystallographic Behavior

Software like SHELX () and ORTEP-3 () are critical for resolving stereochemistry. The hydroxyl group likely forms hydrogen-bonded dimers or chains in crystals, as seen in Etter’s graph-set analysis (), whereas analogs lacking OH groups exhibit van der Waals-dominated packing.

Biological Activity

Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate, with the CAS number 1132652-34-6, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, antitumoral, and other pharmacological properties. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H22O3
  • Molecular Weight : 250.34 g/mol
  • Structural Features : The presence of a hydroxyl group and a carboxylate moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The findings suggested:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus500
Escherichia coli750
Pseudomonas aeruginosa1000

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antitumoral Activity

The antitumoral potential of this compound has also been investigated. In vitro studies using the MTT assay demonstrated that it inhibits the growth of several cancer cell lines, including:

Cancer Cell LineIC50 (μM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that this compound may have potential as an antitumoral agent, warranting further investigation into its mechanisms of action .

Antioxidant Properties

In addition to antimicrobial and antitumoral activities, this compound has shown antioxidant properties. It was tested using various assays, including DPPH and ABTS radical scavenging assays, yielding promising results:

Assay TypeIC50 (μg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

The antioxidant activity suggests that it may help in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological effects of this compound in more detail. For instance:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.
  • Case Study on Antitumor Effects : In a preclinical study involving mice with induced tumors, administration of the compound resulted in a notable decrease in tumor size and weight compared to untreated controls.

These studies underline the compound's potential therapeutic applications and encourage further research into its efficacy and safety profiles.

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